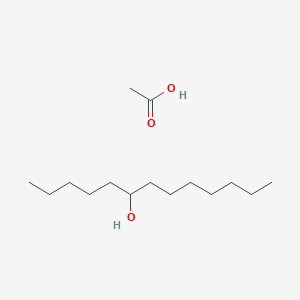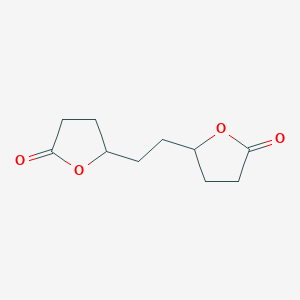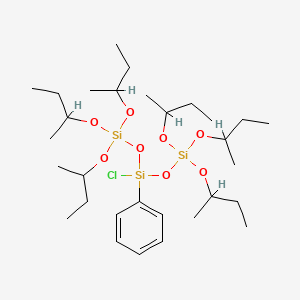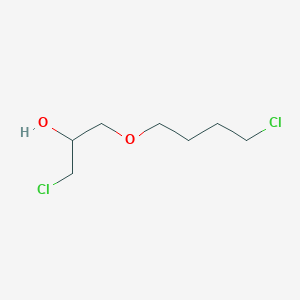
Acetic acid;tridecan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tridecan-6-ol is a compound that combines the properties of acetic acid and tridecan-6-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar and in various chemical processes. Tridecan-6-ol is a long-chain alcohol with the chemical formula C₁₃H₂₈O, known for its use in organic synthesis and as an intermediate in the production of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecan-6-ol can be achieved through esterification, where acetic acid reacts with tridecan-6-ol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
CH3COOH+C13H28O→CH3COO-C13H27+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tridecan-6-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in tridecan-6-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Tridecan-6-one or tridecanoic acid.
Reduction: Tridecan-6-ol and acetic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;tridecan-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of acetic acid;tridecan-6-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and tridecan-6-ol. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Tridecan-6-ol can interact with lipid membranes, altering their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;hexadecan-1-ol: Similar ester with a longer carbon chain alcohol.
Acetic acid;octadecan-1-ol: Another ester with an even longer carbon chain alcohol.
Acetic acid;dodecan-1-ol: Ester with a slightly shorter carbon chain alcohol.
Uniqueness
Acetic acid;tridecan-6-ol is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where longer or shorter chain esters may not be as effective.
Propiedades
Número CAS |
60826-27-9 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
acetic acid;tridecan-6-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-10-12-13(14)11-9-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
KWBMQERCESJOKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)




![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)
